(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
Description
Properties
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGYQTVPQWRHY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4-oxochromene.
Aldol Condensation: The key step involves an aldol condensation reaction between 6-chloro-4-oxochromene and an appropriate aldehyde, such as acrolein, under basic conditions. This reaction forms the enal group at the 3-position.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enal group can be reduced to form alcohols or alkanes.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential for development into an antimicrobial agent. The structure's chromone moiety is known to enhance biological activity, contributing to its effectiveness in inhibiting microbial growth.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role. The compound's ability to modulate inflammatory pathways makes it a potential therapeutic candidate for conditions such as arthritis and other inflammatory disorders.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available chromone derivatives.
- Reactions : Key reactions include electrophilic substitution and condensation reactions to form the desired enal structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
These synthetic routes are critical in producing sufficient quantities of the compound for further research and application development.
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer applications:
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis |
| Antimicrobial | Treatment of bacterial infections | Disruption of bacterial cell walls |
| Anti-inflammatory | Management of chronic inflammation | Modulation of inflammatory mediators |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antiproliferative Activity : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to control groups, suggesting its potential as a lead compound in anticancer drug development .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression, supporting its role as a potential inhibitor in therapeutic contexts .
- Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption and distribution characteristics, essential for effective therapeutic use .
Mechanism of Action
The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional diversity of chromone derivatives significantly influences their physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine vs.
- Aldehyde vs. Ester: The aldehyde group in the target compound is more reactive than ester groups, enabling covalent interactions (e.g., Schiff base formation) with biological nucleophiles. Esters, as in ethyl prop-2-enoate derivatives, exhibit greater hydrolytic stability .
- Substituent Position : Ortho-substituted cinnamaldehydes (e.g., 2-methoxy) show distinct hydrogen-bonding patterns compared to para-substituted analogs, affecting crystal packing and solubility .
Physicochemical Properties
| Property | This compound | Ethyl (E)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enoate | 3-(4-Methoxyphenyl)prop-2-enal |
|---|---|---|---|
| Molecular Weight | ~236.6 g/mol | ~274.3 g/mol | ~176.2 g/mol |
| logP (Predicted) | 2.8–3.2 | 3.0–3.5 | 1.5–2.0 |
| Solubility (Water) | Low (<0.1 mg/mL) | Very low | Moderate (~1 mg/mL) |
| Hydrogen-Bond Acceptors | 4 | 5 | 3 |
Notes: The chloro and aldehyde groups reduce aqueous solubility but improve lipid bilayer penetration, critical for bioavailability. Esters (e.g., ethyl prop-2-enoate) further decrease solubility due to hydrophobic side chains .
Crystallographic and Conformational Analysis
The (E)-configuration of the propenal group is stabilized by intramolecular hydrogen bonding (e.g., C–H···O interactions) between the aldehyde oxygen and adjacent chromone carbonyl, as seen in ethyl prop-2-enoate analogs . Chlorine’s steric bulk may influence crystal packing, favoring π–π stacking of chromone rings (distance ~3.8–4.0 Å) .
Biological Activity
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, a compound belonging to the class of chromenones, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClO
- Molecular Weight : 234.63 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a role.
- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
- Anticancer Properties : Preliminary research has demonstrated that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Biological Activity Data
| Biological Activity | Observations | Reference |
|---|---|---|
| Antioxidant | Inhibition of lipid peroxidation | |
| Anti-inflammatory | Reduction in TNF-alpha levels | |
| Anticancer | Induction of apoptosis in breast cancer cell lines |
Case Study 1: Antioxidant Potential
A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its potential as a natural antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests a promising therapeutic role in managing inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This positions the compound as a potential lead for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
